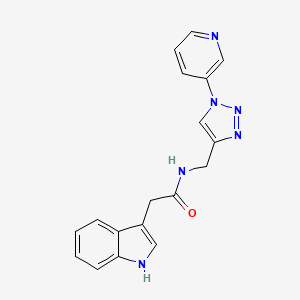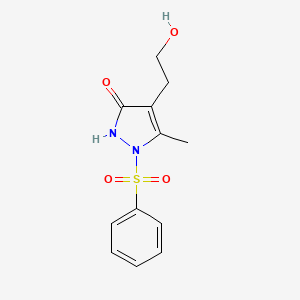![molecular formula C12H11N B2463016 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitril CAS No. 1823925-04-7](/img/structure/B2463016.png)
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is a chemical compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a benzonitrile group. This compound is notable for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The bicyclo[1.1.1]pentane framework is known for its rigidity and ability to act as a bioisostere for various functional groups in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, enhancing the solubility, potency, and metabolic stability of drug candidates.
Materials Science: The compound is used in the development of molecular rods, rotors, supramolecular linker units, liquid crystals, and metal-organic frameworks.
Chemical Biology: It is employed in the design of FRET sensors and other molecular probes.
Wirkmechanismus
Target of Action
Bicyclo[111]pentane (BCP) derivatives have been extensively used in drug design as bioisosteres for para-substituted benzene rings . They are known to interact with various biological targets, enhancing the physicochemical and pharmacokinetic properties of drug candidates .
Mode of Action
For instance, they can undergo chemoselective C-C bond cleavages to provide cyclobutanone derivatives or α,β-unsaturated ketones .
Biochemical Pathways
Bcp derivatives are known to influence various biochemical pathways due to their ability to mimic the geometry and substituent exit vectors of a benzene ring .
Pharmacokinetics
It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as in the case of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
Bcp derivatives are known to exhibit equivalent biological activity to their parent drugs, with enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Action Environment
It is known that the physicochemical properties of bcp derivatives can be influenced by various environmental factors .
Vorbereitungsmethoden
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above are scalable and practical for laboratory synthesis.
Analyse Chemischer Reaktionen
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile include:
Cubanes: These compounds also feature a rigid, three-dimensional structure but differ in their carbon framework.
Higher Bicycloalkanes: These compounds share the bicycloalkane structure but vary in the number of carbon atoms and overall geometry.
The uniqueness of 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile lies in its ability to act as a versatile bioisostere, enhancing the properties of drug candidates and materials in various scientific fields.
Eigenschaften
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHTKQYPQXLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)

![methyl 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B2462944.png)
![(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2462945.png)
![1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2462946.png)






